molecular formula C15H14FN3O2 B2513861 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile CAS No. 1359864-61-1

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile

Cat. No.: B2513861
CAS No.: 1359864-61-1
M. Wt: 287.294
InChI Key: LBQVSMGWRPJWTR-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced technologies to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 6-Fluoro-1-methyl-4-oxoquinoline-3-carbonitrile
  • 7-Morpholin-4-yl-4-oxoquinoline-3-carbonitrile
  • 6-Fluoro-4-oxoquinoline-3-carbonitrile

Uniqueness

What sets 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile apart is the combination of its fluorine atom, morpholine ring, and nitrile group. These features contribute to its unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVSMGWRPJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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